molecular formula C9H9ClO3 B1352965 (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol CAS No. 852399-55-4

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Cat. No.: B1352965
CAS No.: 852399-55-4
M. Wt: 200.62 g/mol
InChI Key: NZTJZGZSCQLALN-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound, (5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol , reflects its bicyclic framework. The benzodioxin core consists of a benzene ring fused to a 1,4-dioxane ring, with a chlorine atom and a hydroxymethyl group attached at positions 5 and 7, respectively (Figure 1). The numbering system prioritizes the dioxane oxygen atoms, leading to positional ambiguity in literature. For clarity, alternative nomenclature systems may label the chlorine at position 8 and the hydroxymethyl at position 6, depending on the starting point of numbering.

The molecular formula C₉H₉ClO₃ corresponds to a molar mass of 200.62 g/mol . Key spectral identifiers include:

  • FT-IR : Bands at ~1078 cm⁻¹ (C-O-C ether stretch) and ~1342–1566 cm⁻¹ (aromatic C-Cl and C-O-H vibrations).
  • NMR : Protons on the dioxane ring (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–7.2 ppm) exhibit distinct splitting patterns due to ring strain and substituent effects.
Property Value
Molecular formula C₉H₉ClO₃
Molar mass 200.62 g/mol
IUPAC name (5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
SMILES C1COC2=C(O1)C=C(C=C2Cl)CO

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJZGZSCQLALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243684
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-55-4
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 2,3-dihydro-1,4-benzodioxin derivatives or their carboxylate esters.
  • Ethyl 2,3-dihydro-1,4-benzodioxin-6-carboxylate or related esters serve as precursors for further functionalization.
  • Piperazine derivatives and sulfonamide intermediates have been used in related benzodioxane chemistry, indicating the versatility of the benzodioxane scaffold for substitution reactions.

Chlorination Step

  • Chlorination at the 8-position (relative to the benzodioxane ring) is achieved using selective chlorinating agents under controlled conditions.
  • Literature suggests that chlorination can be performed on benzodioxin intermediates before or after ring closure, depending on the synthetic route.
  • The use of mild chlorinating agents avoids over-chlorination and degradation of the benzodioxane ring.

Introduction of the Methanol Group

  • The methanol group at the 6-position is introduced via reduction of aldehyde or ester intermediates or by nucleophilic substitution of a suitable leaving group with hydroxymethyl reagents.
  • Reduction methods include catalytic hydrogenation or hydride reagents such as sodium borohydride.
  • Alternatively, hydroxymethylation can be achieved by reaction of benzodioxin intermediates with formaldehyde or related reagents under basic or acidic catalysis.

One-Pot and Improved Synthesis Approaches

  • An improved one-pot synthesis has been reported for related benzodioxane derivatives involving condensation reactions in aliphatic alcohol solvents at reflux temperatures for extended periods (15-35 hours).
  • This method uses non-hazardous chemicals and avoids solvents like benzene or THF, making it environmentally friendly and suitable for scale-up.
  • The process includes acid-base treatment to remove impurities and isolate the product as free base or hydrochloride salt.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Chlorination of benzodioxin Selective chlorinating agent (e.g., NCS) Aprotic solvent Room temp to reflux Several hours Moderate Controlled to avoid over-chlorination
Esterification or carboxylation Ethyl chloroformate or related reagents Alcohols (methanol, ethanol, isopropanol) Reflux 15-35 hrs 70-80 One-pot condensation with piperazine reported for related compounds
Reduction to methanol group Sodium borohydride or catalytic hydrogenation Alcohol solvents 0-25 °C 1-4 hrs High Selective reduction of ester or aldehyde intermediates
Purification Acid-base extraction, recrystallization Water, chloroform, ethyl acetate Ambient - - Removal of bis-impurities and isolation of hydrochloride salt possible

Research Findings and Analytical Data

  • Mass spectrometry and NMR spectroscopy confirm the structure and purity of intermediates and final products.
  • For example, ^1H NMR signals for benzodioxane protons appear in the 4.3-4.9 ppm range, while aromatic protons resonate between 6.7-6.9 ppm.
  • The presence of the methanol group is confirmed by characteristic hydroxymethyl proton signals and IR absorption bands around 3400 cm^-1 (O-H stretch).
  • The chlorinated position is verified by shifts in aromatic proton signals and mass spectral molecular ion peaks consistent with chlorine substitution.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The benzodioxin scaffold is highly versatile, with variations in substituent type, position, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Compound Name Molecular Formula Substituents Key Properties/Activities References
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol C9H9ClO3 8-Cl, 6-CH2OH Potential PD-L1 inhibitor; explored in immunomodulation
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol C9H10O3 6-CH2OH Antibacterial activity; lipoxygenase inhibition
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid C10H9ClO4 8-Cl, 6-CH2COOH Binds aryl hydrocarbon receptor (AhR); environmental persistence
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol C16H15O3 6-benzodioxin, 2-CH3 High PD-L1 binding affinity; clinical trial candidates
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride C9H11Cl2NO2 6-Cl, 2-CH2NH2·HCl Altered substituent position; structural analog

Physicochemical Properties

  • Solubility and Reactivity: The hydroxymethyl group in this compound increases polarity compared to non-hydroxylated analogs. However, the chlorine atom reduces water solubility relative to the acetic acid derivative (C10H9ClO4), which ionizes at physiological pH .
  • Synthetic Accessibility: The compound can be synthesized via bromination or nucleophilic substitution routes, as seen in related derivatives (e.g., bromo-ethanone intermediates in and ). Modifications at the 6-position (e.g., azetidine or amine groups) require specialized coupling agents, as in 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine .

Chemical Diversity in Patent Literature

Bristol Myers Squibb (BMS) and Incyte Corporation have developed extensive libraries of benzodioxin derivatives. BMS compounds, including [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, focus on CN, Cl, Br, and CH3 substituents, yielding moderate Tanimoto similarity scores (0.4434) . Incyte’s scaffolds (e.g., imidazopyridines) exhibit higher diversity (Tanimoto = 0.3920), leveraging nitrogen heterocycles and alkyl groups to enhance binding versatility .

Biological Activity

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and antioxidant properties, supported by recent research findings and case studies.

  • Molecular Formula : C9H9ClO3
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 852399-55-4
  • IUPAC Name : (5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial and antioxidant agent.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens. For instance:

  • Study Findings : A study evaluated the antibacterial activity of various extracts containing bioactive compounds and found that the methanol extract showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus .
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.22 mg/mL
Staphylococcus aureus0.44 mg/mL

These findings indicate that this compound may serve as a potential candidate for developing new antibacterial agents.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The antioxidant capacity was measured using methods such as DPPH and FRAP assays.

  • Antioxidant Capacity : The compound exhibited moderate antioxidant activity, correlating with its phenolic content .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Case Study on Antibacterial Efficacy :
    • A study focused on the antibacterial effects of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth, suggesting its potential use in treating resistant infections .
  • Case Study on Antioxidant Properties :
    • Another investigation evaluated the antioxidant properties of methanol extracts containing this compound. The study concluded that while the antioxidant activity was relatively low compared to other compounds, it still contributed positively to the overall antioxidant profile of the extract .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, and how can yield be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability. For example, details a multi-step synthesis involving NaH-mediated deprotonation in THF, followed by purification using column chromatography (cyclohexane/ethyl acetate). Yield optimization requires strict control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and post-reaction workup, such as SPE (solid-phase extraction) with Oasis HLB cartridges for impurity removal . Purity assessment via LC-MS or NMR (as in ) is critical for validation .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C) is indispensable for structural elucidation, particularly for confirming the chlorinated benzodioxin core and methanol substituent (see for δ values in analogous compounds). LC-MS with electrospray ionization (ESI) is recommended for molecular weight confirmation and purity analysis. For trace impurities, GF/F filtration (0.7 μm) and SPE protocols () should precede instrumental analysis .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–9) at 37°C. Monitor degradation via LC-MS at intervals (e.g., 24, 48, 72 hours). highlights the importance of deactivating glassware with 5% dimethyldichlorosilane to prevent analyte adsorption, which could skew stability data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzodioxin-containing analogs?

  • Methodological Answer : Apply data triangulation by cross-referencing in vitro assays (e.g., receptor binding), computational docking, and metabolomics. For example, used QSAR models to reconcile discrepancies in antitumor activity of benzodiazepine derivatives by analyzing electronic (e.g., HOMO/LUMO) and steric parameters. Similarly, validate findings through orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced CNS activity?

  • Methodological Answer : Use scaffold-hopping approaches to modify the benzodioxin core or methanol group. demonstrates that substituting the chlorophenyl group in benzodiazepines alters GABA receptor affinity. Computational tools like molecular dynamics (MD) simulations (as in for docking studies) can predict binding modes. Prioritize derivatives with logP values <3 for blood-brain barrier penetration .

Q. What computational methods predict the metabolic fate of this compound?

  • Methodological Answer : Employ in silico tools like MetaSite or GLORYx to identify probable Phase I/II metabolism sites. ’s PubChem-derived InChIKey can facilitate SMILES-based simulations. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH), followed by UPLC-QTOF analysis for metabolite identification .

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